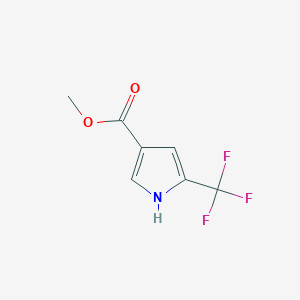
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is an organic compound featuring a trifluoromethyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrole derivatives.
科学的研究の応用
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes, receptors, and other cellular components, modulating their function and leading to various therapeutic effects .
類似化合物との比較
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and share similar chemical properties.
Trifluoromethylpyrazoles: Featuring a trifluoromethyl group on a pyrazole ring, these compounds are used in pharmaceuticals and agrochemicals.
Uniqueness: Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate stands out due to its unique combination of a pyrrole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties.
生物活性
Methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are critical for interaction with biological targets. This article delves into the biological activity of this compound, summarizing key findings from various studies, including potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is C₇H₆F₃N₁O₂, with a molecular weight of approximately 195.13 g/mol. The presence of the trifluoromethyl group contributes to its unique physicochemical properties, which facilitate interactions with biological molecules.
The mechanism of action for this compound primarily involves its ability to penetrate cell membranes due to its lipophilicity. This property allows it to interact with various enzymes, receptors, and cellular components, modulating their functions and leading to potential therapeutic effects. Specifically, the trifluoromethyl group enhances the compound's binding affinity to biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. A study demonstrated that derivatives of pyrrole compounds showed significant inhibition of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This was evidenced by IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising role in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammation and autoimmune diseases . The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent in treating inflammatory conditions.
Antimicrobial Activity
This compound has shown moderate antimicrobial activity against various pathogens. In vitro assays have revealed effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Data Summary and Case Studies
特性
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-5(11-3-4)7(8,9)10/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCVNNBFNLGGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














